molecular formula C20H28N2S B10880631 1H-Cyclohepta[4,5]thieno[2,3-b]quinolin-12-amine, 2-(1,1-dimethylethyl)-2,3,4,7,8,9,10,11-octahydro-

1H-Cyclohepta[4,5]thieno[2,3-b]quinolin-12-amine, 2-(1,1-dimethylethyl)-2,3,4,7,8,9,10,11-octahydro-

Cat. No.: B10880631
M. Wt: 328.5 g/mol
InChI Key: UIGZOJDTJKYSFZ-UHFFFAOYSA-N
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Description

2-(TERT-BUTYL)-2,3,4,7,8,9,10,11-OCTAHYDRO-1H-CYCLOHEPTA[4,5]THIENO[2,3-B]QUINOLIN-12-AMINE is a complex organic compound that features a unique structure combining a cyclohepta-thieno-quinoline core with a tert-butyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(TERT-BUTYL)-2,3,4,7,8,9,10,11-OCTAHYDRO-1H-CYCLOHEPTA[4,5]THIENO[2,3-B]QUINOLIN-12-AMINE typically involves multi-step organic reactions. One common approach is the condensation of tert-butyl-substituted isatins with benzene-1,2-diamine or thiosemicarbazide . The reaction conditions often require specific catalysts and controlled environments to ensure high yield and purity.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. These methods often employ continuous flow reactors and advanced purification techniques to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

2-(TERT-BUTYL)-2,3,4,7,8,9,10,11-OCTAHYDRO-1H-CYCLOHEPTA[4,5]THIENO[2,3-B]QUINOLIN-12-AMINE can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen to the molecule.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve specific temperatures, solvents, and catalysts to drive the reactions to completion.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while reduction may produce amines or hydrocarbons.

Scientific Research Applications

2-(TERT-BUTYL)-2,3,4,7,8,9,10,11-OCTAHYDRO-1H-CYCLOHEPTA[4,5]THIENO[2,3-B]QUINOLIN-12-AMINE has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(TERT-BUTYL)-2,3,4,7,8,9,10,11-OCTAHYDRO-1H-CYCLOHEPTA[4,5]THIENO[2,3-B]QUINOLIN-12-AMINE involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into specific binding sites, potentially inhibiting or activating biological pathways. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other tert-butyl-substituted heterocycles, such as:

Uniqueness

What sets 2-(TERT-BUTYL)-2,3,4,7,8,9,10,11-OCTAHYDRO-1H-CYCLOHEPTA[4,5]THIENO[2,3-B]QUINOLIN-12-AMINE apart is its unique combination of a cyclohepta-thieno-quinoline core with a tert-butyl group. This structure provides distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C20H28N2S

Molecular Weight

328.5 g/mol

IUPAC Name

15-tert-butyl-9-thia-11-azatetracyclo[8.8.0.02,8.012,17]octadeca-1(18),2(8),10,12(17)-tetraen-18-amine

InChI

InChI=1S/C20H28N2S/c1-20(2,3)12-9-10-15-14(11-12)18(21)17-13-7-5-4-6-8-16(13)23-19(17)22-15/h12H,4-11H2,1-3H3,(H2,21,22)

InChI Key

UIGZOJDTJKYSFZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1CCC2=C(C1)C(=C3C4=C(CCCCC4)SC3=N2)N

Origin of Product

United States

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